Product packaging for DL-Proline-2,5,5-d3(Cat. No.:)

DL-Proline-2,5,5-d3

Cat. No.: B15128334
M. Wt: 118.15 g/mol
InChI Key: ONIBWKKTOPOVIA-FBYXXYQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Proline-2,5,5-d3 (CAS Number 784086-28-8) is a deuterium-labeled, non-natural analog of the proteinogenic amino acid proline, with a molecular formula of C5H6D3NO2 and a molecular weight of 118.15 g/mol . This chemical serves as a critical internal standard and tracer in mass spectrometry-based assays, where its distinct mass shift enables precise quantification and tracking of endogenous proline pools and metabolites in complex biological samples. In biomedical research, this compound is instrumental in elucidating the unique role of proline metabolism in cellular stress responses and cancer biology . Proline oxidase/proline dehydrogenase (POX/PRODH), the first enzyme in proline degradation, is induced by p53 and other factors under metabolic stress . Metabolism of proline generates reactive oxygen species (ROS), initiates autophagy, and can influence cell fate decisions between survival and apoptosis, making deuterated proline a vital tool for probing these pathways . Furthermore, proline is the most abundant amino acid in collagen, and its mobilization via matrix metalloproteinases (MMPs) during stress makes the study of its turnover highly relevant for understanding tumor invasion and metastasis . This product is offered with a minimum chemical purity of 98% and a deuterium enrichment of 99 atom % D . It is intended for use in analytical method development, HPLC, and pharmaceutical R&D as a certified reference standard . This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B15128334 DL-Proline-2,5,5-d3

Properties

Molecular Formula

C5H9NO2

Molecular Weight

118.15 g/mol

IUPAC Name

2,5,5-trideuteriopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/i3D2,4D

InChI Key

ONIBWKKTOPOVIA-FBYXXYQPSA-N

Isomeric SMILES

[2H]C1(CCC(N1)([2H])C(=O)O)[2H]

Canonical SMILES

C1CC(NC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Proline-2,5,5-d3 typically involves the incorporation of deuterium into the proline molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the selective deuteration at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The product is then purified using techniques such as crystallization or chromatography to ensure high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

DL-Proline-2,5,5-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

DL-Proline-2,5,5-d3 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of DL-Proline-2,5,5-d3 involves its incorporation into proteins and peptides, where it can influence the folding and stability of these biomolecules. The deuterium labeling allows for detailed studies of molecular interactions and dynamics using NMR spectroscopy. The compound interacts with various molecular targets, including enzymes and receptors, providing insights into their function and regulation .

Comparison with Similar Compounds

Research Findings and Data

Isotopic Purity and Commercial Availability

  • Suppliers : this compound is available from MedChemExpress (HY-W012908S2) and CDN Isotopes (D-7787) at 99 atom% D purity .
  • Cost : Priced at $180–$350 per 0.1–0.25 g, comparable to L-Proline-2,5,5-d3 but higher than DL-Proline-2-d1 .

Biological Activity

DL-Proline-2,5,5-d3 is a deuterated form of the amino acid proline, which plays a crucial role in various biological processes. This article explores its biological activity, focusing on metabolic pathways, enzymatic interactions, and potential therapeutic applications.

Overview of Proline Metabolism

Proline is a non-essential amino acid that serves as a substrate in various metabolic pathways. It is involved in protein synthesis and energy production, particularly under stress conditions. The metabolism of proline can be divided into two main pathways: catabolism and anabolism .

  • Catabolism : Proline is oxidized to pyrroline-5-carboxylate (P5C) by proline dehydrogenase (PRODH), which can further be converted to glutamate. This process is essential for maintaining cellular energy levels during stress .
  • Anabolism : P5C can also be synthesized from glutamate, highlighting the interconversion between these metabolites .

Enzymatic Functions

  • Proline Dehydrogenase/Proline Oxidase :
    • This enzyme catalyzes the oxidation of proline to P5C, generating reducing equivalents that support ATP production in mitochondria. Under stress conditions, such as nutrient deprivation or oxidative stress, PRODH activity increases significantly .
    • Recent studies have shown that PRODH is upregulated by various signaling pathways, including those activated by p53 and PPARγ, which are crucial for cellular responses to genotoxic and inflammatory stresses .
  • Histone Deacetylase Inhibition :
    • This compound has been explored for its potential as a histone deacetylase inhibitor (HDACi). Cadmium-proline complexes have demonstrated significant anticancer activity through HDAC inhibition, leading to increased acetylation of histones and subsequent reactivation of tumor suppressor genes like p53 .

Antimicrobial Activity

Proline-rich peptides (PrAMPs) exhibit antimicrobial properties against multi-drug resistant pathogens. Research indicates that modifications in proline residues can enhance the efficacy of these peptides without increasing cytotoxicity towards eukaryotic cells . The presence of proline at specific positions within these peptides is critical for their antimicrobial action.

Case Study 1: Cancer Therapy

A study investigated the effects of cadmium-proline complexes on A549 lung cancer cells. The results showed:

  • IC50 Value : 2 μM at 12 hours.
  • Mechanism : Induction of apoptosis through activation of caspases and modulation of the ERK/MAPK signaling pathway .
  • Outcome : Significant reduction in HDAC activity and cell cycle arrest at the G2/M phase.

Case Study 2: Stress Response

Research on proline's role during environmental stress revealed:

  • Proline accumulation in plants enhances tolerance to abiotic stress by stabilizing proteins and cellular structures.
  • In mammals, proline metabolism is linked to the regulation of hypoxia-inducible factors (HIFs), influencing responses to low oxygen conditions .

Data Table: Biological Activities of this compound

Activity TypeMechanism/EffectReference
Energy ProductionSubstrate for ATP generation via PRODH
Anticancer ActivityHDAC inhibition leading to apoptosis
Antimicrobial ActionEnhances efficacy of proline-rich peptides
Stress ResponseStabilizes proteins under environmental stress

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for DL-Proline-2,5,5-d3, and how can isotopic purity be verified?

  • Methodological Answer : this compound is synthesized via deuterium incorporation at specific carbon positions using methods such as catalytic hydrogen-deuterium exchange or enzymatic deuteration. Isotopic purity (≥98-99 atom % D) is confirmed via nuclear magnetic resonance (NMR) spectroscopy (e.g., 2^2H NMR) and high-resolution mass spectrometry (HRMS). For NMR, deuterium incorporation at positions 2,5,5 is validated by comparing chemical shifts and splitting patterns to non-deuterated proline . HRMS quantifies mass shifts (e.g., M+3 for tri-deuteration) to confirm isotopic enrichment .

Q. How should this compound be handled to minimize isotopic dilution in biological experiments?

  • Methodological Answer : To avoid isotopic dilution, store the compound in anhydrous conditions at -20°C to prevent proton exchange with ambient moisture. Use deuterated solvents (e.g., D2_2O) in cell culture or enzymatic assays to maintain isotopic integrity. Pre-treat experimental systems (e.g., bacterial cultures) with deuterium-depleted media before introducing the labeled compound .

Q. What spectroscopic techniques are optimal for characterizing this compound in complex mixtures?

  • Methodological Answer : Coupled techniques like LC-MS (liquid chromatography-mass spectrometry) with deuterium-specific detection modes (e.g., selected ion monitoring) enable precise identification in biological matrices. For structural confirmation, 1^1H-13^{13}C heteronuclear single-quantum coherence (HSQC) NMR resolves deuterium-induced peak splitting, while infrared (IR) spectroscopy identifies characteristic C-D stretching vibrations (~2100 cm1^{-1}) .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of this compound influence its utility in metabolic flux analysis (MFA)?

  • Methodological Answer : Deuterium at C-5 positions alters reaction rates in proline catabolism (e.g., proline dehydrogenase activity), necessitating correction factors in MFA models. Quantify KIEs via parallel experiments using 13^{13}C-labeled proline and compare flux distributions. Computational tools like INCA (Isotopomer Network Compartmental Analysis) integrate KIE-adjusted data to refine pathway dynamics .

Q. What experimental designs mitigate confounding variables when tracking this compound in protein folding studies?

  • Methodological Answer : Use pulse-chase labeling with this compound in cell-free translation systems to isolate folding kinetics from cellular turnover. Control for solvent isotope effects by comparing results in H2_2O vs. D2_2O buffers. Monitor deuterium retention in folded proteins via hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map structural dynamics .

Q. How can discrepancies in deuterium incorporation rates across studies be resolved?

  • Methodological Answer : Variability often arises from differences in labeling protocols (e.g., reaction time, temperature) or analytical sensitivity. Standardize protocols using reference materials (e.g., NIST-traceable deuterated compounds) and inter-laboratory validation. Meta-analyses of published data should account for instrument-specific detection limits (e.g., MS resolution >20,000) and isotopic purity thresholds .

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